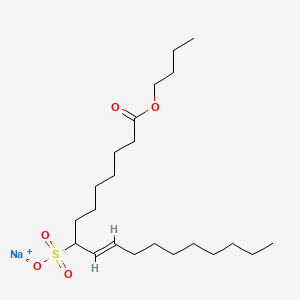
Sodium butyl 8-sulphonatooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium butyl 8-sulphonatooleate is an organic compound with the chemical formula C22H42O5S.Na. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound contains a sulfonic acid group (-SO3H) and is known for its amphiphilic properties, which allow it to interact with both hydrophobic and hydrophilic substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium butyl 8-sulphonatooleate can be synthesized through an esterification process. Initially, 1-octanol is reacted with p-toluenesulfonic acid to produce benzyl p-toluenesulfonate. This intermediate is then reacted with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium butyl 8-sulphonatooleate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonic acid group, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and other bases are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonates .
Applications De Recherche Scientifique
Sodium butyl 8-sulphonatooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.
Industry: this compound is used in the formulation of detergents, cleaners, and other industrial products
Mécanisme D'action
The mechanism of action of sodium butyl 8-sulphonatooleate involves its interaction with molecular targets such as cell membranes and proteins. The sulfonic acid group allows it to bind to hydrophilic regions, while the butyl group interacts with hydrophobic regions. This dual interaction facilitates the compound’s surfactant properties, enabling it to reduce surface tension and enhance the solubility of various substances .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar sulfonic acid group.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in addition to the sulfonic acid group.
Sodium stearate: A surfactant with a carboxylate group instead of a sulfonic acid group
Uniqueness: Sodium butyl 8-sulphonatooleate is unique due to its specific molecular structure, which provides distinct amphiphilic properties. Its ability to interact with both hydrophobic and hydrophilic substances makes it particularly versatile in various applications .
Propriétés
Numéro CAS |
68039-10-1 |
|---|---|
Formule moléculaire |
C22H41NaO5S |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
sodium;(E)-1-butoxy-1-oxooctadec-9-ene-8-sulfonate |
InChI |
InChI=1S/C22H42O5S.Na/c1-3-5-7-8-9-10-11-14-17-21(28(24,25)26)18-15-12-13-16-19-22(23)27-20-6-4-2;/h14,17,21H,3-13,15-16,18-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b17-14+; |
Clé InChI |
YPAGQTYPCZFMHF-KLSJZZFUSA-M |
SMILES isomérique |
CCCCCCCC/C=C/C(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CC(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


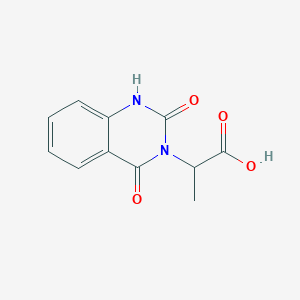
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

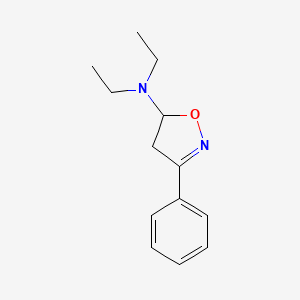
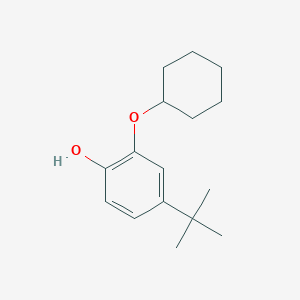
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
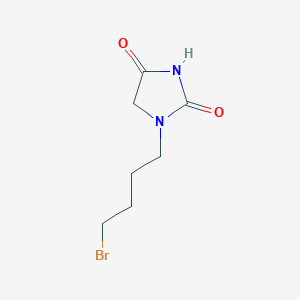

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
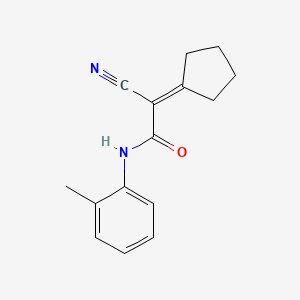
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
